

# CAS number 76801-85-9 physicochemical data

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## Compound of Interest

Compound Name: 9a-aza-9a-homo Erythromycin A

CAS No.: 76820-32-1

Cat. No.: B021761

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Technical Monograph: 9-Deoxo-9a-aza-9a-homoerythromycin A (CAS 76801-85-9)[1][2][3][4]

## Part 1: Executive Summary & Identity[1]

Subject: 9-Deoxo-9a-aza-9a-homoerythromycin A CAS Registry Number: 76801-85-9 Primary Role: Critical Synthetic Intermediate & Pharmacopeial Impurity (Azithromycin Impurity A)[1][2][3][4]

Overview: CAS 76801-85-9 represents a pivotal molecule in the semi-synthesis of azalide antibiotics.[1][2][3][4] Chemically defined as 9-Deoxo-9a-aza-9a-homoerythromycin A (often referred to as Azaerythromycin A or Desmethyl Azithromycin), it is the immediate precursor to the blockbuster antibiotic Azithromycin.[1][2][3][4] Its formation marks the transition from the 14-membered lactone ring of Erythromycin A to the 15-membered azalactone ring characteristic of the azalide class.

In drug development and quality control (QC), this substance is strictly monitored as Azithromycin Impurity A (EP/USP standards). Its presence indicates incomplete reductive methylation during the final stage of Azithromycin manufacturing.

## Part 2: Physicochemical Profile

The following data aggregates experimental values and predictive models suitable for pre-formulation and analytical method development.

| Property             | Value / Description   | Contextual Note  |
|----------------------|---|--|
| Molecular Formula    | C <sub>37</sub> H <sub>70</sub> N <sub>2</sub> O <sub>12</sub>    | Differs from Azithromycin by one methyl group (-CH <sub>3</sub> ). <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight     | 734.96 g/mol  | Monoisotopic mass: 734.49 Da.  |
| Appearance           | White to off-white crystalline solid                              | Hygroscopic nature requires storage under inert atmosphere. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>        |
| Melting Point        | 126 – 136 °C  | Distinct from Azithromycin (113–115 °C), aiding in thermal analysis differentiation.   |
| Solubility           | Soluble: Methanol, Acetone, Chloroform<br>Slightly Soluble: Water | Lipophilic profile similar to parent macrolides.   |
| LogP (Octanol/Water) | 3.11 (Experimental/ACD)   | Highly lipophilic; requires organic modifiers in RP-HPLC. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>          |
| pKa (Basic)          | ~8.6 – 9.5 (Predicted)  | The secondary amine (9a-N) and desosamine tertiary amine are basic centers. <a href="#">[3]</a>  |
| UV Absorption        | Weak (λ <sub>max</sub> < 215 nm)                                  | Lacks strong chromophores; detection requires low UV or electrochemical methods.   |

## Part 3: Synthetic Pathway & Mechanism

The synthesis of CAS 76801-85-9 is the defining "ring-expansion" step in azalide chemistry.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) It involves the insertion of a nitrogen atom into the erythromycin lactone ring.[\[5\]](#)

## Mechanism of Formation

- Oximation: Erythromycin A reacts with hydroxylamine to form Erythromycin A Oxime.
- Beckmann Rearrangement: The oxime undergoes rearrangement (typically using sulfonyl chlorides) to form a 6,9-imino ether intermediate.<sup>[4]</sup>
- Reduction (The Critical Step): The imino ether is reduced (using Sodium Borohydride, NaBH<sub>4</sub>, or catalytic hydrogenation) to cleave the ether linkage and generate the secondary amine: 9-Deoxo-9a-aza-9a-homoerythromycin A (CAS 76801-85-9).<sup>[1][2][3][4]</sup>

Note: This compound is then selectively methylated to produce Azithromycin.<sup>[6][7][8]</sup>

## Visualization: Synthetic Workflow

The following diagram illustrates the chemical genealogy of CAS 76801-85-9.<sup>[1][2][3][4][7]</sup>



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Caption: The ring-expansion synthesis pathway. CAS 76801-85-9 is the stable secondary amine intermediate formed prior to final methylation.<sup>[1][2][3][4]</sup>

## Part 4: Analytical Characterization Protocols

Detecting CAS 76801-85-9 is challenging due to its structural similarity to Azithromycin and weak UV absorbance.<sup>[1][2][3][4]</sup> The following protocol is adapted from validated pharmacopeial methods (EP/USP) for "Related Substances."

### Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify CAS 76801-85-9 (Impurity A) in the presence of Azithromycin.[1][2][3][4]

### 1. Chromatographic Conditions:

- Column: High-pH stable C18 (e.g., Phenomenex Gemini or Waters XBridge), 250 mm x 4.6 mm, 5  $\mu$ m.[2][3][4]
  - Rationale: Macrolides degrade in acidic media but are stable at basic pH. High pH (pH 11) suppresses protonation of the amine groups, improving peak shape and retention.
- Mobile Phase:
  - Buffer: 0.05 M Potassium Hydrogen Phosphate ( $K_2HPO_4$ ), adjusted to pH 11.0 with Potassium Hydroxide.
  - Organic: Acetonitrile : Methanol (Ratio optimized, typically 20:80 organic mix).
  - Isocratic Ratio: Buffer:Organic (40:60 v/v).
- Flow Rate: 1.0 mL/min.
- Temperature: 60°C.
  - Rationale: Elevated temperature reduces mobile phase viscosity and improves mass transfer for large macrolide molecules.

### 2. Detection System:

- UV Detection: 210 nm or 215 nm.
  - Note: Sensitivity is low. For trace analysis (<0.1%), Electrochemical Detection (Amperometric) or LC-MS/MS is recommended.[1][2][3][4]
  - LC-MS Transition: m/z 735.5  $[M+H]^+$  (Target) vs. 749.5  $[M+H]^+$  (Azithromycin).[3]

### 3. Sample Preparation:

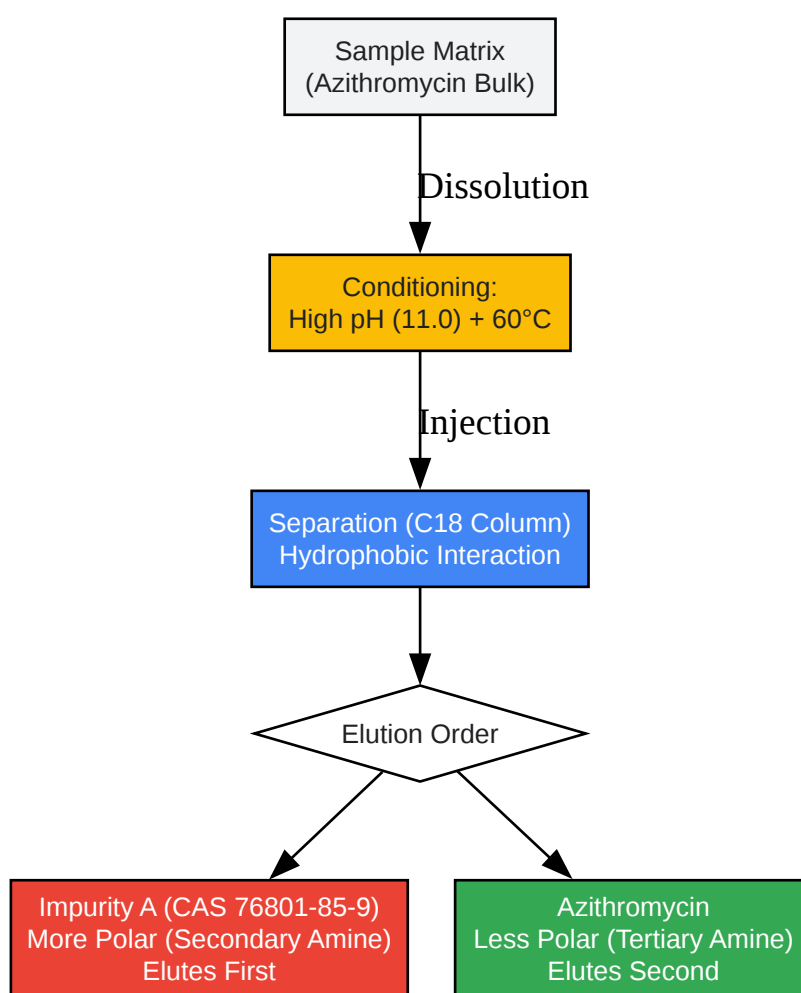
- Diluent: Mobile phase or Phosphate Buffer pH 8.0 : Methanol (40:60).

- Concentration: 1.0 mg/mL (for impurity screening).

#### 4. System Suitability Criteria:

- Relative Retention Time (RRT): CAS 76801-85-9 typically elutes at RRT ~0.4 to 0.6 relative to Azithromycin.<sup>[1][2][3][4]</sup>
- Resolution (Rs): > 2.0 between Impurity A and Azithromycin.

## Visualization: Analytical Logic



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Caption: HPLC separation logic. The secondary amine (Impurity A) is more polar than the methylated tertiary amine (Azithromycin), resulting in earlier elution.

## Part 5: Stability & Degradation[1][2][4]

- Hydrolysis: The lactone ring is susceptible to hydrolysis at extreme pH (pH > 12 or pH < 2). However, the "aza" modification makes the ring significantly more stable to acid degradation compared to Erythromycin.
- Oxidation: The secondary amine at position 9a is prone to N-oxidation if not stored under inert gas (Nitrogen/Argon).[1][2][4]
- Storage: -20°C is recommended for reference standards; 2-8°C for bulk intermediates, strictly protected from light and moisture.[1][2][3][4]

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